molecular formula C9H6IN3O4 B1360827 Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate CAS No. 885520-73-0

Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate

Cat. No. B1360827
M. Wt: 347.07 g/mol
InChI Key: DAKPNFHJCNLVAP-UHFFFAOYSA-N
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Description

“Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate” is a chemical compound with the CAS Number: 885520-73-0. It has a molecular weight of 347.07 . The IUPAC name for this compound is “methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate” and its Inchi Code is 1S/C9H6IN3O4/c1-17-9(14)4-2-5-7(8(10)12-11-5)6(3-4)13(15)16/h2-3H,1H3,(H,11,12) .


Synthesis Analysis

The synthesis of indazoles, including “Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate” can be represented by the Inchi Code 1S/C9H6IN3O4/c1-17-9(14)4-2-5-7(8(10)12-11-5)6(3-4)13(15)16/h2-3H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate” is a solid at ambient temperature . The exact physical and chemical properties such as boiling point, density, and pKa are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Triazoles: Research by Chand et al. (2016) discusses the synthesis of iodo-nitro triazoles, which are structurally related to Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate. These compounds have been characterized using various methods, including X-ray crystal analysis, demonstrating their potential in chemical synthesis and structural studies (Chand et al., 2016).

Chemical Transformations and Reactions

  • Synthesis of Heterocyclic Systems: Starosotnikov et al. (2002) explored the synthesis of heterocyclic systems based on nitro compounds, which can be related to the research on Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate, given its nitro functional group and heterocyclic nature (Starosotnikov et al., 2002).
  • Transformations of Pyrazolo-Benzothiazole: El’chaninov et al. (2018) discuss the synthesis and transformations of pyrazolo-benzothiazole compounds, a process that involves steps relevant to the chemistry of Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate (El’chaninov et al., 2018).

Catalysis and Reactions

  • C–H Arylation of Indazole: Boujdi et al. (2022) report on the solvent/ligand controlled switchable C–H arylation of 1-methyl-4-nitro-1H-indazole, which is a reaction of relevance in the context of Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate (Boujdi et al., 2022).

Computational Chemistry and Physical Properties

  • Enthalpy of Formation for Indazoles: A study by Orozco-Guareño et al. (2019) on the enthalpy of formation for various indazoles, including derivatives of 1H-indazole, provides insight into the thermochemical properties of compounds similar to Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate (Orozco-Guareño et al., 2019).

Detection and Sensing Applications

  • Detection of Nitro Aromatic Compounds: Yan et al. (2017) describe the use of a triazole carboxylic acid complex for the detection of nitro aromatic compounds, which is significant given the nitro group present in Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate (Yan et al., 2017).

Safety And Hazards

“Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate” is classified under GHS07. The hazard statements associated with this compound are H302+H312+H332;H315;H319;H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280;P301+P312;P305+P351+P338, suggesting that protective gloves/protective clothing/eye protection/face protection should be worn, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 3-iodo-4-nitro-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN3O4/c1-17-9(14)4-2-5-7(8(10)12-11-5)6(3-4)13(15)16/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKPNFHJCNLVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646348
Record name Methyl 3-iodo-4-nitro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate

CAS RN

885520-73-0
Record name Methyl 3-iodo-4-nitro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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